![molecular formula C21H19ClN4O4S B368511 N-[4-acetyl-7'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 919213-02-8](/img/structure/B368511.png)
N-[4-acetyl-7'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with complex structures like the one you mentioned often have interesting chemical and biological properties. They may contain several functional groups and heterocyclic rings, which can contribute to their reactivity and potential biological activity .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps, each introducing a new part of the molecule or modifying an existing part. The exact synthesis process would depend on the specific structure of the molecule .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For example, the presence of heterocyclic rings, functional groups, and the overall 3D shape of the molecule can influence its reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its molecular structure. Functional groups, in particular, are often sites of reactivity. For example, acetamide groups (-CONH2) can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure. For example, the presence of polar functional groups can increase a compound’s solubility in water .Mechanism of Action
Target of Action
It is known that the compound is a derivative of indole , a heterocyclic compound that plays a significant role in cell biology . Indole derivatives have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular functions, which could potentially explain its therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interactions with different cellular targets . These interactions can lead to downstream effects that alter cellular functions and contribute to the compound’s therapeutic effects.
Result of Action
Given that indole derivatives are known to have various biologically significant properties , it can be inferred that STK867054 may have similar effects. These effects could potentially contribute to its therapeutic benefits.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-acetyl-7'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c1-13(27)23-20-24-26(14(2)28)21(31-20)16-9-6-10-17(22)18(16)25(19(21)29)11-12-30-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWORJDEZONCCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C(=CC=C3)Cl)N(C2=O)CCOC4=CC=CC=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.